![molecular formula C12H9N3 B8238847 4'-Methyl-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B8238847.png)
4'-Methyl-[2,2'-bipyridine]-4-carbonitrile
描述
4’-Methyl-[2,2’-bipyridine]-4-carbonitrile is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 4’ position and a carbonitrile group at the 4 position, making it a versatile ligand in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[2,2’-bipyridine]-4-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of 4-methylpyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses a stannane derivative instead of a boronic acid .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of homogeneous and heterogeneous catalytic systems, including nickel and palladium catalysts, is prevalent in large-scale synthesis .
化学反应分析
Types of Reactions
4’-Methyl-[2,2’-bipyridine]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives .
科学研究应用
4’-Methyl-[2,2’-bipyridine]-4-carbonitrile has numerous applications in scientific research:
作用机制
The mechanism by which 4’-Methyl-[2,2’-bipyridine]-4-carbonitrile exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, facilitating various catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the methyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups at the 4 and 4’ positions.
Uniqueness
4’-Methyl-[2,2’-bipyridine]-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its ability to form stable complexes with metals and participate in a wide range of chemical reactions .
属性
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBCTYHVARTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


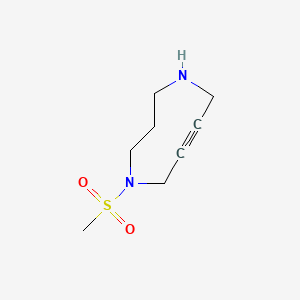
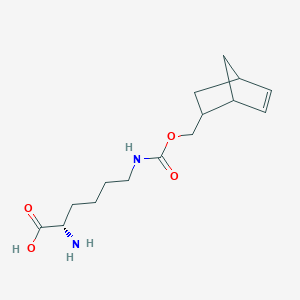
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
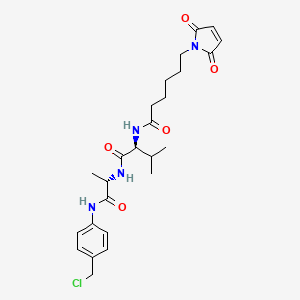
![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)
![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)

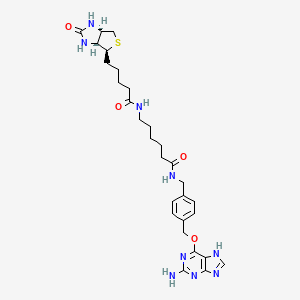
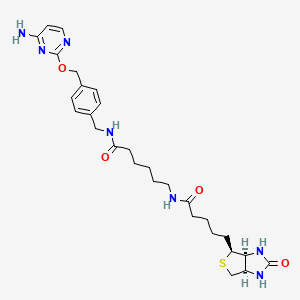
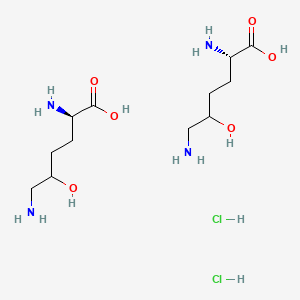
![Pyrazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B8238830.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B8238851.png)
